(1H-Imidazol-2-ylmethyl)-phenyl-amine
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Overview
Description
(1H-Imidazol-2-ylmethyl)-phenyl-amine is a compound that features an imidazole ring attached to a phenyl group via a methylene bridge. This compound is part of the imidazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Imidazol-2-ylmethyl)-phenyl-amine typically involves the reaction of imidazole derivatives with benzyl halides under basic conditions. One common method includes the use of sodium hydride as a base and dimethylformamide as a solvent. The reaction proceeds through the nucleophilic substitution of the halide by the imidazole nitrogen, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(1H-Imidazol-2-ylmethyl)-phenyl-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Dihydroimidazole derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1H-Imidazol-2-ylmethyl)-phenyl-amine is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound exhibits antimicrobial and antifungal properties. It is studied for its potential use in developing new antibiotics and antifungal agents.
Medicine
In medicine, this compound is explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
Industrially, the compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (1H-Imidazol-2-ylmethyl)-phenyl-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the phenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- (1H-Imidazol-2-yl)-phenyl-methanol
- (1H-Imidazol-2-yl)-phenyl-ketone
- (1H-Imidazol-2-yl)-phenyl-ethanol
Uniqueness
(1H-Imidazol-2-ylmethyl)-phenyl-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The methylene bridge between the imidazole and phenyl groups allows for greater flexibility and reactivity compared to similar compounds with different linkages.
Properties
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-2-4-9(5-3-1)13-8-10-11-6-7-12-10/h1-7,13H,8H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTOVFRMNAMQMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=NC=CN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30443345 |
Source
|
Record name | N-(1H-imidazol-2-ylmethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30443345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166096-14-6 |
Source
|
Record name | N-(1H-imidazol-2-ylmethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30443345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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